N-(1-环丙基-5-氧代吡咯烷-3-基)-3-(4-氟苯基)-1-甲基-1H-吡唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

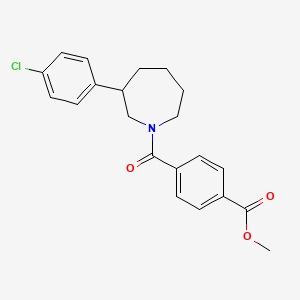

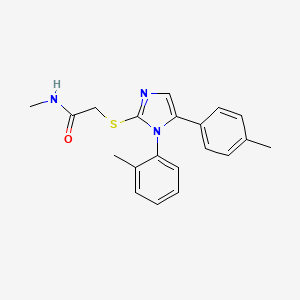

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H19FN4O2 and its molecular weight is 342.374. The purity is usually 95%.

BenchChem offers high-quality N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和表征

已经合成和表征了与目标化合物具有结构相似性的研究化学品,例如 N-(1-氨基-3-甲基-1-氧代丁-2-基)-1-(环己基甲基)-3-(4-氟苯基)-1H-吡唑-5-甲酰胺,突出了由于研究化学品的潜在错误标签而进行准确识别的重要性。这项研究强调了对研究化学品进行彻底分析表征的必要性,包括色谱、光谱和质谱分析 (McLaughlin 等人,2016)。

代谢研究

已经研究了与指定化合物密切相关的合成大麻素的代谢模式和热稳定性。这些研究提供了对生物转化过程的见解,将单羟基化代谢物确定为尿液分析的潜在目标,并探讨了吸烟条件对这些化合物稳定性的影响 (Franz 等人,2017)。

抗癌潜力

已经合成并评估了新型吡唑衍生物作为抗癌剂的潜力,强调了设计针对癌细胞系具有特定抑制活性的化合物的必要性。对这些化合物抑制拓扑异构酶 IIα 的能力进行了评估,拓扑异构酶 IIα 是一种参与 DNA 复制和细胞增殖的关键酶,展示了癌症治疗研究的有希望的途径 (Alam 等人,2016)。

激酶抑制

另一项研究重点关注发现 Met 激酶超家族的选择性和口服有效抑制剂,说明了类似化合物在靶向癌症生长和转移中的潜在治疗应用。这项研究重点介绍了优化酶效和激酶选择性的过程,这对靶向癌症治疗的发展至关重要 (Schroeder 等人,2009)。

一氧化氮合酶抑制

对与目标化合物结构相关的苯并吡咯衍生物的研究表明具有抑制神经和诱导型一氧化氮合酶 (nNOS 和 iNOS) 的潜力。这些化合物可以调节体内 nNOS 和 iNOS 活性,提供对其在治疗与过量一氧化氮产生相关的疾病中的潜在应用的见解 (López Cara 等人,2009)。

作用机制

Target of Action

F6210-1071, also known as EI-1071, is a selective inhibitor of the Colony Stimulating Factor-1 Receptor (CSF1R) . CSF1R, also known as cFMS kinase, plays a crucial role in the survival and maintenance of M2 tumor-associated macrophages (TAMs), which contribute to tumor progression by accelerating angiogenesis, metastasis, and immunosuppression .

Mode of Action

EI-1071 interacts with CSF1R, inhibiting its activity. This inhibition disrupts the signaling pathway that regulates the survival and maintenance of M2 TAMs . The compound exhibits nanomolar potency for the inhibition of CSF-1R .

Biochemical Pathways

By inhibiting CSF1R, EI-1071 affects the biochemical pathways that regulate the survival and maintenance of M2 TAMs. This disruption can potentially halt cancer progression .

Pharmacokinetics

EI-1071 has demonstrated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties in preclinical studies. It exhibits hepatocyte stability, high Caco-2 permeability, and favorable pharmacokinetic profiles .

Result of Action

The inhibition of CSF1R by EI-1071 leads to a reduction in the survival and maintenance of M2 TAMs. This can potentially halt cancer progression. In cell-based bioassays, EI-1071 inhibited CSF1R activity in human monocytes/macrophages, AML-5 leukemia, and osteoclasts .

Action Environment

These factors can include physical conditions such as temperature and humidity, as well as broader structural conditions such as political systems, institutional arrangements, and historical legacies .

属性

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O2/c1-22-16(9-15(21-22)11-2-4-12(19)5-3-11)18(25)20-13-8-17(24)23(10-13)14-6-7-14/h2-5,9,13-14H,6-8,10H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQOVZRDSGNMNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3CC(=O)N(C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/no-structure.png)

![N-[3-(Methylthio)phenyl]-2-[3-(methylthio)-4-[3-(1,3-benzodioxole-5-yl)-1,2,4-oxadiazole-5-yl]-5-amino-1H-pyrazole-1-yl]acetamide](/img/structure/B2858502.png)

![N-(3-ethoxypropyl)-4-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2858503.png)

![3-Fluorosulfonyloxy-5-[methyl-(1-methylpyrazol-3-yl)carbamoyl]pyridine](/img/structure/B2858504.png)

![ethyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2858505.png)

![2-(4-Chlorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2858513.png)

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2858514.png)

![2-Ethyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2858515.png)

![3-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2858516.png)